2-Ethoxynaphthalen-1-ol
Overview
Description
2-Ethoxynaphthalen-1-ol is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the second position and a hydroxyl group at the first position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxynaphthalen-1-ol can be synthesized through the etherification of 2-naphthol with ethanol in the presence of sulfuric acid. The process involves dissolving 2-naphthol in ethanol, followed by the addition of concentrated sulfuric acid dropwise. The mixture is then heated to reflux for about 10 hours. After the reaction, the solution is poured into a 5% sodium hydroxide solution to precipitate off-white crystals. The crude product is then dried and refined by vacuum distillation, collecting the fraction at 138-140°C under reduced pressure .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Produces naphthoquinones.
Reduction: Yields dihydro derivatives.
Substitution: Results in various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
2-Ethoxynaphthalen-1-ol has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, including antimicrobial and anticancer agents.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Ethoxynaphthalen-1-ol involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The presence of the hydroxyl and ethoxy groups allows it to form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
- 2-Methoxynaphthalen-1-ol
- 2-Propoxynaphthalen-1-ol
- 2-Butoxynaphthalen-1-ol
Comparison: 2-Ethoxynaphthalen-1-ol is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. Compared to its methoxy and propoxy analogs, it has different solubility, reactivity, and biological activity. The ethoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications .
Properties
IUPAC Name |
2-ethoxynaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGARRYOTCVOJQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632139 | |
Record name | 2-Ethoxynaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73733-01-4 | |
Record name | 2-Ethoxynaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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